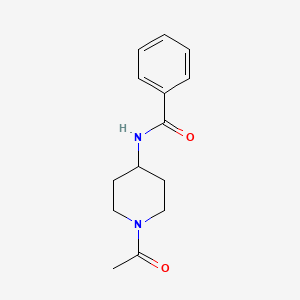
N-(1-Acetylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Acetylpiperidin-4-yl)benzamide: is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of benzamide, featuring a piperidine ring substituted with an acetyl group at the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Acetylpiperidin-4-yl)benzamide typically involves the condensation of piperidine derivatives with benzoyl chloride. One common method includes the reaction of 1-acetylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(1-Acetylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: N-(1-Acetylpiperidin-4-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its derivatives have been studied for their potential as ligands in coordination chemistry and as intermediates in organic synthesis .
Biology: In biological research, this compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in preliminary studies as an activator of hypoxia-inducible factor 1 pathways, which are involved in cellular responses to low oxygen levels .
Medicine: this compound derivatives have been explored for their potential therapeutic applications, including anticancer, antifungal, and antimicrobial activities. Some derivatives have shown significant inhibitory activity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(1-Acetylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 alpha protein and downstream target genes such as p21. This leads to the promotion of apoptosis in tumor cells by upregulating the expression of cleaved caspase-3 . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-(Piperidin-4-yl)benzamide: A closely related compound with similar biological activities.
N-(1-Benzoylpiperidin-4-yl)benzamide: Another derivative with potential anticancer properties.
N-(1-Cyclopropanecarbonylpiperidin-4-yl)benzamide: Known for its antifungal activity
Uniqueness: N-(1-Acetylpiperidin-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its acetyl group at the nitrogen atom of the piperidine ring differentiates it from other benzamide derivatives, potentially leading to distinct interactions with molecular targets and pathways .
Properties
CAS No. |
577778-27-9 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(1-acetylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)16-9-7-13(8-10-16)15-14(18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18) |
InChI Key |
KFVWQRVNMHXHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


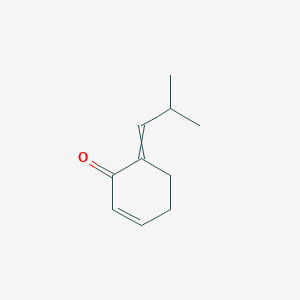


![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)
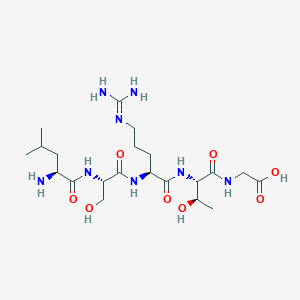
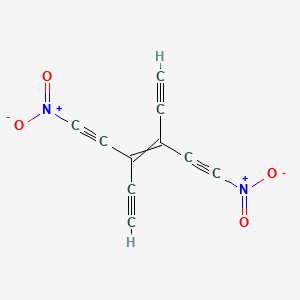
![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
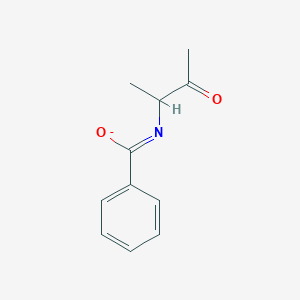
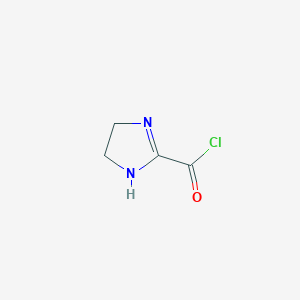
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)
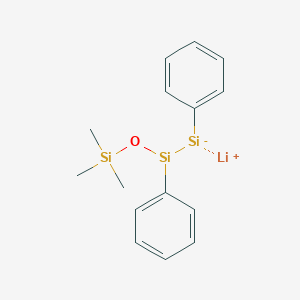
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
